BenchChemオンラインストアへようこそ!

Ro 51

P2X3 receptor Purinergic signaling Pain

Ro 51 is a uniquely selective diaminopyrimidine dual antagonist that resolves the cross-reactivity inherent to generic purinergic ligands. With low-nanomolar potency (IC50 2 nM rP2X3, 5 nM hP2X2/3) and >5,000-fold selectivity over P2X1, P2X2, P2X4, P2X5, and P2X7 at concentrations up to 10 µM, it enables unambiguous functional dissection of P2X3- and P2X2/3-mediated nociceptive signaling. Validated in calcium flux assays, patch-clamp electrophysiology, and the CCI neuropathic pain model, Ro 51 serves as a gold-standard reference for analgesic discovery programs targeting the P2X3 axis.

Molecular Formula C17H23IN4O4
Molecular Weight 474.3 g/mol
Cat. No. B114327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 51
Synonyms2-[[4-Amino-5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2-pyrimidinyl]amino]-1,3-propanediol;  RO-51; 
Molecular FormulaC17H23IN4O4
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)NC(CO)CO)I)OC
InChIInChI=1S/C17H23IN4O4/c1-9(2)11-4-14(25-3)12(18)5-13(11)26-15-6-20-17(22-16(15)19)21-10(7-23)8-24/h4-6,9-10,23-24H,7-8H2,1-3H3,(H3,19,20,21,22)
InChIKeyPAYROHWFGZADBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 51: A High-Potency P2X3/P2X2/3 Dual Antagonist for Pain and Purinergic Signaling Research


Ro 51 (CAS 1050670-85-3), also referenced as RO-51, is a synthetic diaminopyrimidine derivative characterized as a potent and selective dual antagonist of the purinergic receptor subtypes P2X3 and P2X2/3 [1]. Its primary mechanism involves the competitive inhibition of these ATP-gated cation channels, which are integral to nociceptive signaling pathways in chronic inflammatory and neuropathic pain conditions [2]. Unlike non-selective purinergic agents, Ro 51 exhibits minimal off-target activity against the broader P2X receptor family, establishing a foundational profile for investigations where precise modulation of specific purinergic ion channels is required [3].

The Selectivity Gap: Why Generic P2X Antagonists Cannot Replace Ro 51


The purinergic receptor landscape is characterized by significant functional and structural diversity across the P2X family (P2X1–7), making indiscriminate antagonism a source of experimental variability and clinical liability. Generic ATP-competitive antagonists or non-selective P2X ligands frequently exhibit cross-reactivity with P2X1, P2X2, P2X4, P2X5, or P2X7 receptors, which can confound phenotypic readouts in pain models and lead to off-target adverse effects [1]. Additionally, many dual P2X3/P2X2/3 antagonists demonstrate considerable potency divergence between the homomeric (P2X3) and heteromeric (P2X2/3) channel subtypes [2]. Ro 51 circumvents these limitations through a high-resolution selectivity window (>5000-fold over non-target P2X receptors) and a narrow potency gap between its primary targets , enabling definitive functional dissection of P2X3- and P2X2/3-mediated nociception without the interpretive ambiguity introduced by less precise chemical probes.

Quantitative Head-to-Head Evidence: Ro 51 Differentiation vs. Leading P2X3/P2X2/3 Antagonists


P2X3 Homomeric Receptor Antagonism: Ro 51 Demonstrates Higher Potency than A-317491, AF-353, and Gefapixant

Ro 51 exhibits significantly higher potency at the rat homomeric P2X3 receptor compared to benchmark P2X3/P2X2/3 antagonists. Its IC50 of 2 nM (pIC50 8.7) surpasses that of A-317491 (Ki 22 nM for rP2X3), AF-353 (pIC50 8.0; IC50 ~10 nM), and gefapixant (IC50 ~30 nM for hP2X3) [1]. This potency advantage is maintained in functional calcium flux assays using recombinant receptors [2].

P2X3 receptor Purinergic signaling Pain

P2X2/3 Heteromeric Receptor Antagonism: Ro 51 Outperforms A-317491 and Gefapixant

At the heteromeric human P2X2/3 channel, Ro 51 demonstrates an IC50 of 5 nM (pIC50 8.3), exceeding the potency of A-317491 (Ki 9 nM for hP2X2/3) and gefapixant (IC50 100–250 nM) by 1.8-fold and 20–50-fold, respectively . While AF-353 exhibits comparable potency (pIC50 7.3; IC50 ~50 nM) at hP2X2/3, Ro 51 maintains a narrower potency differential between its two primary targets (2.5-fold gap) compared to AF-353 (5-fold gap) [1].

P2X2/3 receptor Heteromeric channel Neuropathic pain

P2X Receptor Family Selectivity: Ro 51 Exhibits >5,000-Fold Discrimination Over Off-Target Subtypes

Ro 51 displays no significant antagonistic activity at P2X1, P2X2, P2X4, P2X5, or P2X7 receptors at concentrations up to 10 µM, corresponding to a >5,000-fold selectivity window over its P2X3 IC50 . This level of selectivity is comparable to that of A-317491 (IC50 >10 µM for non-P2X3/2/3 receptors) but is achieved at a higher absolute potency [1]. In contrast, the clinically advanced candidate gefapixant exhibits a selectivity profile that is less comprehensively characterized against the full P2X panel [2].

Selectivity Off-target activity P2X receptor family

Functional Cellular Activity: Ro 51 Demonstrates Low-Nanomolar Inhibition in Native-Like Calcium Flux Assays

In a physiologically relevant functional assay using HEK-293 cells stably expressing P2X3 channels and loaded with Calcium-6 dye, Ro 51 inhibited α,β-methylene-ATP (3 µM)-evoked calcium responses with an IC50 of 4 nM [1]. This cellular potency aligns closely with its recombinant binding affinity and confirms that Ro 51 effectively traverses the cell membrane to engage its intracellular binding site. Comparable functional data for other dual antagonists in the same assay format are not consistently reported, limiting cross-study quantitative comparison [2].

Calcium flux Functional antagonism HEK-293 cells

In Vivo Efficacy: Ro 51 Reduces Mechanical Allodynia and Hyperalgesia in Preclinical Pain Models

Ro 51 has demonstrated efficacy in reducing mechanical allodynia and thermal hyperalgesia in established rodent models of inflammatory and neuropathic pain, including the chronic constriction injury (CCI) model [1]. While direct head-to-head in vivo comparisons with A-317491 or AF-353 are not available in the primary literature, class-level evidence indicates that selective P2X3/P2X2/3 antagonism is a validated mechanism for pain relief [2]. Ro 51's higher in vitro potency and selectivity profile suggest it may achieve comparable or superior efficacy at lower doses, though this remains to be empirically confirmed in side-by-side studies.

Neuropathic pain Inflammatory pain Preclinical model

Strategic Application Scenarios for Ro 51 in Pain and Purinergic Research Programs


In Vitro Functional Profiling of P2X3 and P2X2/3 Receptor Pharmacology

Researchers seeking to characterize the specific contributions of P2X3 homomeric and P2X2/3 heteromeric channels to ATP-evoked signaling can leverage Ro 51's dual antagonism and high selectivity . Its low-nanomolar potency (IC50 2 nM for rP2X3; 5 nM for hP2X2/3) enables robust inhibition at minimal concentrations, reducing the risk of solvent-related artifacts and off-target effects [1]. This makes Ro 51 an ideal tool for calcium flux assays, patch-clamp electrophysiology, and receptor binding studies in recombinant cell lines or native tissue preparations.

Preclinical Pain Model Validation of Purinergic Mechanisms

Investigators developing novel analgesics or exploring the role of purinergic signaling in chronic pain conditions can employ Ro 51 as a reference antagonist [2]. Its demonstrated efficacy in reducing mechanical allodynia and hyperalgesia in the chronic constriction injury (CCI) model provides a validated benchmark for comparing the analgesic potential of new chemical entities targeting the P2X3 axis [3]. The compound's favorable in vitro profile supports dose-ranging studies to establish pharmacodynamic relationships.

Selectivity Profiling and Off-Target Liability Assessment

In drug discovery campaigns where minimizing purinergic off-target activity is critical, Ro 51 serves as a gold-standard comparator for selectivity profiling . Its documented lack of activity against P2X1, P2X2, P2X4, P2X5, and P2X7 receptors at concentrations up to 10 µM (>5,000-fold selectivity) provides a stringent benchmark for assessing the selectivity of newer P2X3/P2X2/3 antagonists [4]. This application is particularly relevant for programs targeting pain, inflammation, or sensory disorders where unintended P2X receptor modulation could confound therapeutic outcomes.

Mechanistic Dissection of ATP-Gated Signaling in Sensory Neurons

Neuroscientists investigating ATP-mediated neurotransmission in dorsal root ganglia (DRG) and trigeminal ganglia can use Ro 51 to isolate P2X3/P2X2/3-dependent components of purinergic signaling [5]. Its cell-permeable nature and high potency facilitate acute or chronic treatment paradigms in primary neuronal cultures and ex vivo tissue preparations, enabling precise delineation of P2X3- and P2X2/3-mediated contributions to neuronal excitability, neurotransmitter release, and synaptic plasticity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.